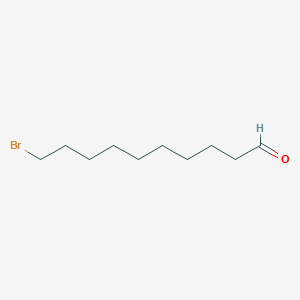

10-溴癸醛

描述

10-Bromodecanal is a brominated organic compound that is of interest in various chemical syntheses and research studies. While the provided papers do not directly discuss 10-Bromodecanal, they do provide insights into related brominated compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the characteristics and potential applications of 10-Bromodecanal.

Synthesis Analysis

The synthesis of brominated organic compounds often involves the use of molecular bromine or other brominating agents. For instance, the synthesis of novel bromophenols involved bromination with molecular bromine and subsequent O-demethylation with BBr3 . Similarly, the synthesis of 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone was achieved by reacting Thymoquinone with bromoundecanoic acid . The optimized synthesis of 10-bromo-1-decanol from decane-1,10-diol also utilized aqueous HBr and a phase transfer catalyst . These methods could potentially be adapted for the synthesis of 10-Bromodecanal.

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using various spectroscopic techniques. For example, the structure of bromoform was evaluated using microwave spectroscopy , while the crystal structure of 10-bromo-2,3,5,6,7,11b-hexahydro-2-methyl-11b-phenylbenzo[6,7]-1,4-diazepino[5,4-b]oxazol-6-one was determined by X-ray crystallography . These techniques provide detailed information about bond lengths, angles, and the overall geometry of the molecules, which are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

Brominated compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including substitution, cyclization, and coupling reactions. The presence of a bromine atom can facilitate nucleophilic substitution reactions, as seen in the synthesis of 2-bromoamides . The reactivity of brominated compounds can also be harnessed for the synthesis of compounds with biological interest, such as the inhibitory effects on paraoxonase-1 observed for synthesized bromophenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. These properties include melting and boiling points, solubility, density, and reactivity. The crystal structure of 10-bromoanthrone revealed a 'butterfly' shape of the molecule, which can affect its physical properties . The use of bromine and bromo-organic compounds in organic synthesis is well-documented, and their properties are exploited for various transformations .

科学研究应用

在生物医学应用中的亲电性溴化反应

10-溴癸醛及其衍生物,如10-溴类似物,在生物医学研究中显示出重要的应用。例如,细菌吸光素-a和环B还原吸光素-a,在与N-溴代琥珀酰亚胺(NBS)反应后,提供了10-溴类似物。这些溴化氯菲和细菌叶绿素有助于引入各种功能基团,这对于开发用于生物医学应用和超分子化学的改进剂可能至关重要(Ethirajan et al., 2011)。

合成生物相关靶物质

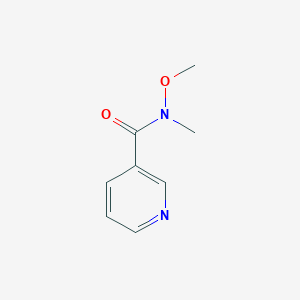

10-溴癸醛衍生物在合成生物相关化合物中发挥作用。开发3-苄氧基-4-溴和3-苄氧基-5-溴吡啶甲酸酯证明它们作为制药和农药的常见构建块的实用性。这些高度可官能化的吡啶用于合成各种具有生物活性的化合物(Verdelet et al., 2011)。

增强癌症治疗中的DNA损伤

卤代嘧啶类似物,包括溴脱氧尿嘧啶(BrdUrd),被研究作为潜在的临床放射增敏剂。这些类似物在临床可达到的水平上已经显示出显著增加DNA单链和双链断裂,表明它们在增强癌症放疗效果方面具有潜力(Kinsella et al., 1987)。

在基因转移效率中的作用

聚乙烯亚胺的烷基寡胺衍生物,通过与ω-溴烷基羧酸合成,展示了在基因治疗中改善转染效率。这些衍生物平衡了疏水性和初级胺含量,对于创建高效且低毒性的基因转移载体至关重要(Dehshahri et al., 2009)。

安全和危害

作用机制

Mode of Action

It is known that brominated compounds often interact with biological molecules through halogen bonding or other types of interactions .

Biochemical Pathways

It has been used in the synthesis of (11 z ,13 z )-11,13-hexadecadienal, the female sex pheromone of the navel orangeworm (amyelois transitella) . This suggests that it may play a role in the biosynthesis of certain pheromones .

Pharmacokinetics

As a brominated compound, it may have unique pharmacokinetic properties compared to non-brominated compounds .

Result of Action

Given its use in the synthesis of a pheromone, it may have effects on communication between organisms .

属性

IUPAC Name |

10-bromodecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVIFIREWVQSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC=O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448882 | |

| Record name | 10-bromodecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85920-81-6 | |

| Record name | 10-bromodecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

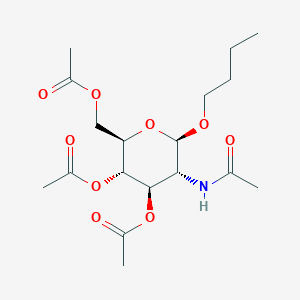

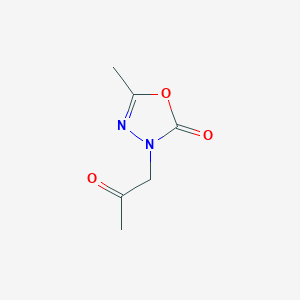

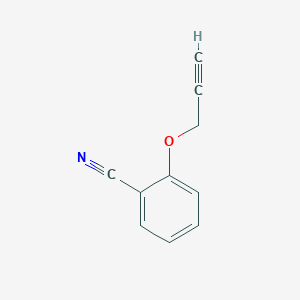

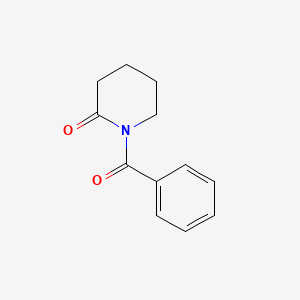

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)

![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)